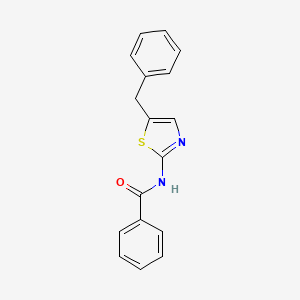![molecular formula C27H29N3O4S B12136682 (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136682.png)
(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion ist eine komplexe organische Verbindung, die zur Klasse der Thiazolo[3,2-b][1,2,4]triazine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Benzyliden-Gruppe, eine Heptyloxy-Gruppe und eine Methoxy-Gruppe umfasst, die an einen Thiazolo[3,2-b][1,2,4]triazin-Kern gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion beinhaltet typischerweise einen mehrstufigen Prozess. Eine übliche Methode umfasst die folgenden Schritte:
Bildung des Thiazolo[3,2-b][1,2,4]triazin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen, um das Thiazolo[3,2-b][1,2,4]triazin-Ringsystem zu bilden.
Einführung der Benzyliden-Gruppe: Die Benzyliden-Gruppe wird durch eine Kondensationsreaktion mit einem geeigneten Benzaldehyd-Derivat eingeführt.
Anbindung der Heptyloxy- und Methoxy-Gruppen: Diese Gruppen werden typischerweise durch nukleophile Substitutionsreaktionen mit geeigneten Alkylhalogeniden oder Alkoholen eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazine ring system.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with an appropriate benzaldehyde derivative.
Attachment of the Heptyloxy and Methoxy Groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Reaktionstypen
(2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Lösung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide oder Alkohole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. In ersten Studien hat sie sich als vielversprechend als antimikrobielles und Antikrebsmittel erwiesen, was sie zu einem Kandidaten für weitere Untersuchungen in der Medikamentenentwicklung macht.
Medizin
In der Medizin werden die potenziellen therapeutischen Eigenschaften der Verbindung untersucht. Ihre Fähigkeit, mit bestimmten biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Pharmazeutika.
Industrie
Im Industriesektor wird (2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion zur Produktion von fortschrittlichen Materialien, darunter Polymere und Nanomaterialien, verwendet. Seine einzigartigen Eigenschaften tragen zur Entwicklung von Materialien mit verbesserten Leistungseigenschaften bei.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade und Zielmoleküle hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion
- (2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion-Analoga
Einzigartigkeit
Die Einzigartigkeit von (2Z)-6-Benzyl-2-[4-(Heptyloxy)-3-methoxybenzyliden]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein sowohl der Heptyloxy- als auch der Methoxy-Gruppe. Diese strukturellen Merkmale tragen zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, wodurch es sich von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C27H29N3O4S |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(2Z)-6-benzyl-2-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-3-4-5-6-10-15-34-22-14-13-20(17-23(22)33-2)18-24-26(32)30-27(35-24)28-25(31)21(29-30)16-19-11-8-7-9-12-19/h7-9,11-14,17-18H,3-6,10,15-16H2,1-2H3/b24-18- |
InChI-Schlüssel |
NSPBHRCDWFVPMF-MOHJPFBDSA-N |
Isomerische SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC |
Kanonische SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12136603.png)

![(4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12136618.png)
![1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12136626.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-morpholi n-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136633.png)


![10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12136654.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136663.png)
![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12136674.png)
![N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B12136677.png)
![N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136678.png)

